Cas no 79069-14-0 (Boc-L-Valinol)

Boc-L-Valinol structure
Boc-L-Valinol structure
Nombre del producto:Boc-L-Valinol
Número CAS:79069-14-0
MF:C10H21NO3
Megavatios:203.278643369675
MDL:MFCD00082635
CID:60050
PubChem ID:7021464

Boc-L-Valinol Propiedades químicas y físicas

Nombre e identificación

    • N-Boc-L-valinol
    • Boc-Val-ol~N-tert-Butoxycarbonyl-(S)-2-amino-3-methyl-1-butanol~N-(tert-Butoxycarbonyl)-L-valinol
    • NALPHA-tert-Butoxycarbonyl-L-valinol
    • (R)-2-BOC-3-METHYL-1-BUTANOL
    • Boc-L-Valinol
    • Boc-Valinol
    • H-Thr-OH
    • tert-Butyl (1S)-1-(hydroxymethyl)-2-methylpropylcarbamate
    • tert-butyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate
    • N-(tert-Butoxycarbonyl)-L-valinol
    • (S)-N-(tert-Butoxycarbonyl)valinol
    • Boc-Val-ol
    • N-tert-Butoxycarbonyl-L-valinol
    • N-t-BOC-L-Valinol
    • OOQRRYDVICNJGC-MRVPVSSYSA-N
    • (S)-tert-butyl 1-hydroxy-3-methylbutan-2-ylcarbamate
    • (R)-N-(tert-Butoxycarbonyl)valinol
    • BOC-D-VAL-OL
    • n-tboc-l-valinol
    • Boc-ValCH2OH
    • PubChem15745
    • (s)-(-)-boc-valinol
    • M-tert-Butoxycarbonyl-L-valinol
    • A
    • N-Boc-D-valinol
    • tert-Butyl 1-(hydroxymethyl)-2-methylpropylcarbamate #
    • tert-butyl (S)-(1-hydroxy-3-methylbutan-2-yl)carbamate
    • AKOS015907104
    • N-(tert-Butoxycarbonyl)-L-valinol, 96%
    • ((1S)-1-hydroxymethyl-2-methylpropyl)carbamic acid t-butyl ester
    • AC-24051
    • AS-14911
    • AKOS005259784
    • SCHEMBL1134642
    • (S)-2-(Boc-amino)-3-methyl-1-butanol
    • MFCD00082635
    • N-(tert.-butyloxycarbonyl)-L-valinol
    • 79069-14-0
    • 1-Butanol, (Ss)-2-[(tert.butyloxycarbonyl)amino]-3-methyl-
    • EN300-171458
    • DTXSID70427366
    • Q-101624
    • CS-W015451
    • 1,1-dimethylethyl N-[1-(S)-(hydroxymethyl)-2-methylpropyl]carbamate
    • (S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate
    • 2-Methyl-2-propanyl [(2S)-1-hydroxy-3-methyl-2-butanyl]carbamate
    • 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate (ACI)
    • Carbamic acid, [(1S)-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [1-(hydroxymethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (1S)-N-(tert-Butoxycarbonyl)-1-isopropyl-2-hydroxyethylamine
    • (2S)-2-[(tert-Butyloxycarbonyl)amino]-3-methylbutan-1-ol
    • (S)-(-)-2-(tert-Butoxycarbonylamino)-3-methyl-1-butanol
    • N-Boc-(S)-valinol
    • N-tert-Butoxycarbonylo-(S)-valinol
    • tert-Butyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate
    • tert-Butyloxycarbonyl-(S)-valinol
    • N-Boc-L-Valinol,98%
    • MDL: MFCD00082635
    • Renchi: 1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m1/s1
    • Clave inchi: OOQRRYDVICNJGC-MRVPVSSYSA-N
    • Sonrisas: [C@@H](CO)(C(C)C)NC(=O)OC(C)(C)C
    • Brn: 4663728

Atributos calculados

  • Calidad precisa: 203.15200
  • Masa isotópica única: 203.15214353g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 5
  • Complejidad: 184
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: 2
  • Xlogp3: 1.6
  • Superficie del Polo topológico: 58.6
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Colorless liquid.
  • Denso: 0.995 g/mL at 25 °C(lit.)
  • Punto de ebullición: 208 °C(lit.)
  • Punto de inflamación: Fahrenheit: 185 ° f < br / > Celsius: 85 ° C < br / >
  • índice de refracción: n20/D 1.449(lit.)
  • PSA: 58.56000
  • Logp: 1.91890
  • Actividad óptica: [α]23/D −23°, c = 1 in chloroform
  • Disolución: It is miscible with water.
  • Rotación específica: -23 º (c=1 in chloroform)

Boc-L-Valinol Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NA 1993 / PGIII
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36
  • Señalización de mercancías peligrosas: Xi
  • Período de Seguridad:S26;S36
  • Condiciones de almacenamiento:Store long-term at 2-8°C
  • Términos de riesgo:R36/37/38

Boc-L-Valinol Datos Aduaneros

  • Código HS:2924199090
  • Datos Aduaneros:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Boc-L-Valinol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1043657-10g
Boc-Valinol
79069-14-0 97%
10g
¥116.00 2024-07-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011290-5g
Boc-L-Valinol
79069-14-0 98%
5g
¥41 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N29010-5g
Boc-Valinol
79069-14-0
5g
¥116.0 2021-09-08
TRC
B673498-250mg
Boc-L-Valinol
79069-14-0
250mg
$ 50.00 2022-06-06
Chemenu
CM255069-100g
(S)-N-(tert-Butoxycarbonyl)valinol
79069-14-0 97%
100g
$118 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1043657-25g
Boc-Valinol
79069-14-0 97%
25g
¥235.00 2024-07-28
Enamine
EN300-171458-5.0g
tert-butyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate
79069-14-0 95%
5g
$30.0 2023-06-04
Enamine
EN300-171458-10.0g
tert-butyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate
79069-14-0 95%
10g
$45.0 2023-06-04
Apollo Scientific
OR316018-25g
N-t-BOC-L-Valinol
79069-14-0
25g
£64.00 2025-02-19
TRC
B673498-2.5g
Boc-L-Valinol
79069-14-0
2.5g
$ 80.00 2022-06-06

Boc-L-Valinol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Dichloromethane
Referencia
Computer-assisted discovery of novel amino acid derived sulfides for enantioselective epoxidation of aldehydes
Myllymaki, V. T.; Lindvall, M. K.; Koskinen, A. M. P., Tetrahedron, 2001, 57(21), 4629-4635

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0.5 h, rt
1.2 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Synthesis of Chiral Aminophosphines from Chiral Aminoalcohols via Cyclic Sulfamidates
Guo, Rongwei; Lu, Shuiming; Chen, Xuanhua; Tsang, Chi-Wing; Jia, Wenli; et al, Journal of Organic Chemistry, 2010, 75(3), 937-940

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referencia
A new class of C2-symmetric diphosphine ligands derived from valine: remarkably diverse behavior in catalytic asymmetric transformations
Saitoh, Akihito; Uda, Takashi; Morimoto, Toshiaki, Tetrahedron: Asymmetry, 1999, 10(23), 4501-4511

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
Referencia
Versatile Chiral Bidentate Ligands Derived from α-Amino Acids: Synthetic Applications and Mechanistic Considerations in the Palladium-Mediated Asymmetric Allylic Substitutions
Saitoh, Akihito; Achiwa, Kazuo; Tanaka, Kiyoshi; Morimoto, Toshiaki, Journal of Organic Chemistry, 2000, 65(14), 4227-4240

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
Referencia
Discovery of a novel chemotype of potent human ENaC blockers using a bioisostere approach. Part 2: α-Branched quaternary amines
Hunt, Thomas; Atherton-Watson, Hazel C.; Collingwood, Stephen P.; Coote, Kevin J.; Czarnecki, Sarah; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(8), 2877-2879

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  3 h, rt
Referencia
Synthesis and application of chiral β-amino disulfides as ligands for the enantioselective addition of diethylzinc to aldehydes
Braga, Antonio L.; Galetto, Fabio Z.; Rodrigues, Oscar E. D.; Silveira, Claudio C.; Paixao, Marcio W., Chirality, 2008, 20(7), 839-845

Boc-L-Valinol Raw materials

Boc-L-Valinol Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:79069-14-0)Boc-L-Valinol
A9890
Pureza:99%
Cantidad:500g
Precio ($):481.0